molecular formula C18H37N B14010474 2,3-Dioctylaziridine CAS No. 13864-72-7

2,3-Dioctylaziridine

Cat. No.: B14010474
CAS No.: 13864-72-7
M. Wt: 267.5 g/mol
InChI Key: KUFBWADZXJUZBU-UHFFFAOYSA-N
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Description

2,3-Dioctylaziridine is a three-membered heterocyclic compound containing one nitrogen atom and two carbon atoms in its strained aziridine ring. The molecule is substituted with two octyl groups at the 2 and 3 positions, conferring significant hydrophobicity and steric bulk. Synthesis methods include reactions such as acetylation with acetyl chloride, as demonstrated in its conversion to A-Acetyl-cis-2,3-dioctylaziridine .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13864-72-7

Molecular Formula

C18H37N

Molecular Weight

267.5 g/mol

IUPAC Name

2,3-dioctylaziridine

InChI

InChI=1S/C18H37N/c1-3-5-7-9-11-13-15-17-18(19-17)16-14-12-10-8-6-4-2/h17-19H,3-16H2,1-2H3

InChI Key

KUFBWADZXJUZBU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1C(N1)CCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3-Dioctylaziridine can be synthesized through the reaction of cis-2,3-dioctylaziridine with carboxylic acids. This reaction yields β-hydroxyalkyl amides in 69–89% yields and 2-substituted 4,5-di-n-octyl-δ2-oxazolines in smaller amounts . Another method involves the coupling of amines and alkenes via an electrogenerated dication, which allows for the transformation of alkenes into aziridines under basic conditions .

Industrial Production Methods: Industrial production of aziridines, including this compound, often involves the use of electrophilic nitrogen sources or nitrene precursors. These methods are designed to handle the substantial ring strain and proclivity towards ring-opening reactions, making them suitable for large-scale synthesis .

Chemical Reactions Analysis

Absence of Direct Data

  • Search Validation : None of the sources ( ) reference 2,3-dioctylaziridine.

  • Aziridine Chemistry Context : While aziridines (three-membered nitrogen-containing heterocycles) are known for their reactivity in ring-opening reactions, polymerization, and nucleophilic additions, the substitution pattern (2,3-dioctyl groups) introduces steric and electronic effects that are not covered in the provided literature.

General Aziridine Reaction Pathways

The following table summarizes generic aziridine reactivity , extrapolated from analogous compounds in the search results (e.g., pyridines, triazoles) and established organic chemistry principles:

Reaction Type Typical Conditions Products Key Notes
Ring-Opening Acidic (HCl, H₂SO₄) or basic (NaOH)Amines or amino alcoholsSteric hindrance from octyl groups may slow kinetics .
Nucleophilic Attack Grignard reagents, organolithiumsSubstituted aminesPositional selectivity (C2 vs. C3) depends on electronic effects .
Oxidation Ozone, peroxides, or metal catalystsNitrones or iminesDioctyl groups may stabilize radical intermediates .
Polymerization Thermal or radical initiatorsPolyaziridinesLong alkyl chains could act as plasticizers .

Research Recommendations

To investigate this compound’s reactivity, consider these strategies:

  • Synthetic Exploration :

    • Hypothesis-Driven Experiments : Test ring-opening with electrophiles (e.g., alkyl halides) under varying temperatures.

    • Catalytic Studies : Evaluate transition-metal catalysts (Pd, Cu) for cross-coupling reactions .

  • Computational Modeling :

    • Use DFT calculations to predict regioselectivity in nucleophilic attacks (e.g., at C2 vs. C3) .

  • Literature Expansion :

    • Consult specialized databases (Reaxys, SciFinder) or recent journals (J. Org. Chem., Org. Lett.) for aziridine derivatives with bulky substituents.

Potential Challenges

  • Steric Effects : The octyl groups may hinder access to the aziridine ring, reducing reaction rates.

  • Solubility : Long alkyl chains could necessitate nonpolar solvents (e.g., toluene, hexane) .

Scientific Research Applications

2,3-Dioctylaziridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-dioctylaziridine involves its high ring strain, which makes it highly reactive. This reactivity allows it to participate in various chemical reactions, including nucleophilic substitution and ring-opening reactions. The aziridine ring can act as an electrophile, reacting with nucleophiles to form stable products. This property is crucial for its biological activity, including its potential anticancer and antimicrobial effects .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Aziridine Derivatives
  • (2S,3S)-1-Ethyl-2,3-diphenylaziridine (C16H17N): Substituted with ethyl and phenyl groups instead of octyl chains. Phenyl groups introduce aromatic π-electron effects, enhancing rigidity and altering electronic properties compared to alkyl chains. Applications: Primarily used in asymmetric synthesis due to chiral centers . Key Difference: The bulky phenyl groups reduce solubility in nonpolar solvents compared to 2,3-Dioctylaziridine’s long alkyl chains.
  • 2,2-Dimethylaziridine (CAS 2658-24-4):

    • Methyl substituents at the 2-position create a less strained ring due to symmetrical substitution.
    • Higher volatility and reactivity in ring-opening reactions (e.g., nucleophilic additions) compared to this compound’s sterically hindered octyl groups .
Oxaziridine Derivatives
  • 3,3-Diethyloxaziridine (C5H11NO): Contains an oxygen atom in the three-membered ring, forming an oxaziridine. Reactivity: Functions as an oxidizing agent, unlike aziridines, which typically undergo nucleophilic ring-opening. Hydrolysis products differ significantly; 3,3-Diethyloxaziridine yields amines and ketones, whereas this compound may form diamines or polymerize .
Azetidine Derivatives
  • 2,2-Dimethylazetidine-3-carboxylic Acid (C6H11NO2): Four-membered azetidine ring with reduced ring strain compared to aziridines. Carboxylic acid group enables hydrogen bonding and metal coordination, unlike this compound’s nonpolar alkyl chains. Applications: Used in peptide mimetics and drug design, whereas this compound’s hydrophobicity suits lipid-based systems .

Data Table: Key Properties and Reactivity

Compound Ring Type Substituents Reactivity Profile Applications
This compound Aziridine 2-Octyl, 3-Octyl Sterically hindered ring-opening Surfactants, polymer precursors
(2S,3S)-1-Ethyl-2,3-diphenylaziridine Aziridine 1-Ethyl, 2/3-Phenyl Asymmetric catalysis Chiral ligands
3,3-Diethyloxaziridine Oxaziridine 3,3-Diethyl Oxidizing agent Organic oxidation reactions
2,2-Dimethylaziridine Aziridine 2,2-Dimethyl Nucleophilic addition Small-molecule synthesis
2,2-Dimethylazetidine-3-carboxylic Acid Azetidine 2,2-Dimethyl, 3-COOH Hydrogen bonding, coordination Drug design, peptidomimetics

Electronic and Steric Effects

  • Substituent Position :
    • This compound’s substituents are on adjacent carbons, creating steric crowding that slows ring-opening reactions. In contrast, 2,2-dimethylaziridine’s symmetrical substitution reduces strain, enhancing reactivity .
  • Chain Length :
    • Octyl groups increase lipophilicity (logP ~8–10 estimated), making this compound insoluble in water but ideal for lipid bilayer interactions. Shorter chains (e.g., methyl) improve solubility in polar solvents .

Biological Activity

2,3-Dioctylaziridine is a cyclic amine compound that has garnered interest in chemical and biological research due to its unique structural properties and reactivity. This article provides an overview of its biological activity, focusing on its interactions with various biological systems, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound is characterized by a three-membered aziridine ring with two octyl substituents at the 2 and 3 positions. This structure contributes to its lipophilicity and potential interactions with biological membranes.

Research indicates that this compound can undergo nucleophilic ring-opening reactions, particularly with carboxylic acids. This reaction yields β-hydroxyalkyl amides, which have demonstrated biological activity. The yields of these reactions range from 69% to 89% , indicating a robust reactivity profile .

Case Studies

  • Interaction with Carboxylic Acids : A study explored the reaction of cis-2,3-dioctylaziridine with various aliphatic and aromatic carboxylic acids. The resulting β-hydroxyalkyl amides were analyzed for their potential biological activities, including antimicrobial properties. The study highlighted the effectiveness of this compound in synthesizing derivatives that could exhibit enhanced biological functions .
  • Antimicrobial Activity : In another investigation, derivatives of this compound were tested against several bacterial strains. The results indicated that certain derivatives exhibited significant antimicrobial activity, suggesting that modifications to the aziridine structure could enhance its efficacy against microbial pathogens .

Data Tables

Compound Yield (%) Biological Activity
β-Hydroxyalkyl Amides69-89Antimicrobial properties
2-Substituted 4-amidesVariesPotential for enzyme inhibition

Research Findings

  • Reactivity : The reactivity of this compound in acid-catalyzed reactions has been documented, showing that it can participate in various chemical transformations that may lead to biologically active compounds .
  • Stereochemistry : The stereochemical outcomes of reactions involving this compound have implications for its biological activity. Understanding the stereochemical preferences can aid in designing more effective derivatives .

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